molecular formula C11H12BrNO2 B1375160 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1339510-66-5

1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1375160
CAS RN: 1339510-66-5
M. Wt: 270.12 g/mol
InChI Key: NVMBQIUCOPWGRP-UHFFFAOYSA-N
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Description

“1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound . It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines, including “this compound”, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12BrNO2 . The structure of azetidines is driven by a considerable ring strain, making the ring significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions. This reactivity is driven by a considerable ring strain . Azetidines can undergo anionic and cationic ring-opening polymerization, which makes them valuable building blocks for polyamines .

Scientific Research Applications

Synthesis and Biological Applications

The research on 1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid and its derivatives has unveiled a variety of applications, particularly in the synthesis of functionalized aziridine and azetidine derivatives, which show potential for biological and foldameric applications. A notable study describes the development of a short synthesis for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates. This process involves amination, bromination, and base-induced cyclization, leading to the creation of new small-membered azaheterocyclic α- and β-amino acid derivatives. These derivatives, containing a bromo-substituted carbon center, are significant for further functionalization, offering a broad range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives of interest from a biological perspective as well as for foldamer applications (Žukauskaitė et al., 2011).

Azetidine Derivatives as Proline Analogs

Another area of application includes the synthesis of azetidine derivatives as analogs of proline, an important amino acid in protein synthesis. For instance, the synthesis of 2-carboxy-4-methylazetidine as a novel isomeric analog of dl-proline showcases the versatility of azetidine derivatives in mimicking biologically significant amino acids. These compounds are used in the synthesis of abnormally high molecular weight polypeptides, highlighting their importance in the study of protein structure and function (Soriano et al., 1980).

Azetidine in Peptide Research

Furthermore, azetidine-2-carboxylic acid analogs possessing various heteroatomic side chains have been synthesized, providing tools for studying the influence of conformation on peptide activity. These amino acid-azetidine chimeras are designed to serve as versatile components in the synthesis of peptides, allowing for the exploration of conformational effects on biological activity (Sajjadi & Lubell, 2008).

Agricultural and Environmental Impact

Azetidine-2-carboxylic acid (Aze), a non-protein amino acid, has been identified in agricultural byproducts such as sugar beet molasses and pulp, which are fed to livestock. The presence of Aze in the food chain poses significant implications for animal health and nutrition, highlighting the need for further research into its effects and management in agricultural practices (Rubenstein et al., 2009).

Future Directions

Azetidines, including “1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid”, have been used as motifs in drug discovery, polymerization, and chiral templates . The future directions in the field of azetidines involve further exploration of their synthesis, reactivity, and application, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

1-[(2-bromophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMBQIUCOPWGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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